molecular formula C7H3F5O2S B2786062 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid CAS No. 2418720-24-6

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid

Cat. No.: B2786062
CAS No.: 2418720-24-6
M. Wt: 246.15
InChI Key: NVAARUGKYPKEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid typically involves the introduction of the pentafluoroethyl group into a thiophene ring followed by carboxylation. One common method includes the reaction of thiophene with pentafluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it may interact with enzymes or receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid
  • 5-(1,1,2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid
  • 5-(1,1,2,2,2-Pentafluoroethyl)benzene-1,3-dicarboxylic acid

Uniqueness

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid is unique due to the position of the pentafluoroethyl group and the carboxylic acid on the thiophene ring. This specific arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2S/c8-6(9,7(10,11)12)4-1-3(2-15-4)5(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAARUGKYPKEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.